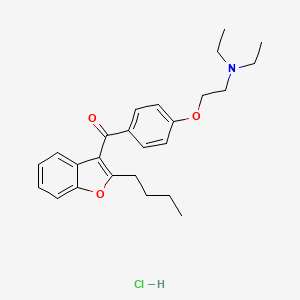

![molecular formula C12H9NO4S B566094 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid CAS No. 1266962-86-0](/img/structure/B566094.png)

2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthetic Methodology Development

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which include compounds similar to 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid, have been developed as constrained heterocyclic γ-amino acids. These ATCs are utilized in mimicking secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. The synthesis involves cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate, offering a versatile route to ATCs with a broad range of lateral chains on the γ-carbon or thiazole core of the γ-amino acids (Mathieu et al., 2015).

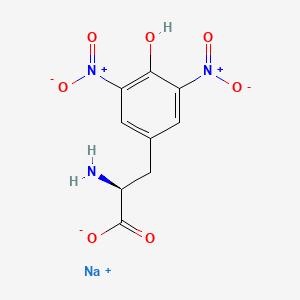

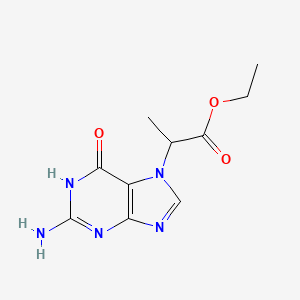

Chemical Structure and Properties

The crystal structure analysis of compounds structurally related to 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid, such as febuxostat-acetic acid, provides insights into the molecular arrangement and hydrogen bonding patterns. In febuxostat, the thiazole ring nearly aligns with the benzene ring, forming supramolecular chains through hydrogen bonds and weak interactions, contributing to the understanding of molecular interactions and stability in similar compounds (Wu et al., 2015).

Electronic Structure and Spectral Features

Detailed studies on derivatives like 4-methylthiadiazole-5-carboxylic acid, which share a core structural motif with 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid, involve density functional theory to investigate their structural, electronic, and spectroscopic properties. Such research helps in understanding the conformational stability, molecular properties, and intermolecular hydrogen bonding, which are crucial for designing materials with desired electronic and optical properties (Singh et al., 2019).

Aggregation-Induced Emission (AIE)

Benzothiazole-based compounds, closely related to 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid, have been explored for their unique aggregation-induced emission (AIE) properties. These compounds, such as 2-(5-(4-carboxyphenyl)-2-hydroxyphenyl)benzothiazole, exhibit multifluorescence emissions in different states, attributable to tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. Such characteristics are advantageous for applications in sensitive physiological pH sensing and the detection of acidic and basic organic vapors (Li et al., 2018).

properties

IUPAC Name |

2-[(3-carboxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c14-11(15)8-3-1-2-7(4-8)5-10-13-9(6-18-10)12(16)17/h1-4,6H,5H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAIRRCLKMMADJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane](/img/structure/B566023.png)

![(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol](/img/structure/B566025.png)